Deltorphin C (trifluoroacetate salt)
Description
Historical Context and Discovery of Deltorphins
The discovery of deltorphins is rooted in the mid-20th-century exploration of amphibian skin as a rich source of bioactive compounds, a field pioneered by researchers like Vittorio Erspamer. scientificliterature.org In 1989, a significant breakthrough occurred when his team isolated a new family of opioid peptides from the skin of frogs belonging to the Phyllomedusa genus. pnas.orgnih.govnih.gov These peptides, named deltorphins, were distinguished by their exceptionally high affinity and selectivity for δ-opioid receptors, a characteristic that set them apart from previously identified endogenous opioid peptides like enkephalins and endorphins. nih.govnih.govpnas.org
The identification of deltorphins followed the earlier discovery of dermorphins from the same frog species, which are highly selective for the mu (µ)-opioid receptor. pnas.orgnih.gov A unique structural feature of both dermorphins and deltorphins is the presence of a D-amino acid residue at the second position of the peptide chain. nih.govnih.gov This is a rare occurrence in nature, as proteins and peptides are typically composed exclusively of L-amino acids. This D-amino acid configuration is crucial for their potent biological activity and stability. nih.gov
Biogeographical Origins: Phyllomedusa bicolor
The primary natural source of the deltorphin (B1670231) family is the skin secretion of the Giant Monkey Frog, Phyllomedusa bicolor. nih.govfrontiersin.org This large tree frog is widely distributed throughout the Amazon basin in South America. frontiersin.org The waxy secretion from its skin is a complex chemical cocktail containing a high concentration of various bioactive peptides, including deltorphins, dermorphins, and antimicrobial peptides known as dermaseptins. frontiersin.orgnih.gov
This potent secretion has been used for centuries by indigenous tribes in traditional shamanic rituals, often referred to as "Kambô" or "Sapo". frontiersin.orgnih.govresearchgate.net In these ceremonies, the secretion is applied to small, fresh burns on the skin, allowing the peptides to be rapidly absorbed into the body. nih.govresearchgate.netnih.gov
Nomenclature and Structural Relationship to Deltorphin I
Deltorphin C is also commonly referred to as [D-Ala²]deltorphin I. wikipedia.orgcaymanchem.commedchemexpress.com This nomenclature signifies its close structural relationship to other members of the deltorphin family, which includes the original deltorphin (sometimes called deltorphin A) and deltorphin II. wikipedia.org The key distinction between these peptides lies in their amino acid sequences.
The defining feature of the deltorphin family is the N-terminal sequence Tyr-D-Xaa-Phe, where "Xaa" represents a D-amino acid. nih.govpnas.org In the original deltorphin, this position is occupied by D-Methionine, whereas in Deltorphin I (Deltorphin C) and Deltorphin II, it is D-Alanine. pnas.orgnih.gov The differences in the C-terminal portions of the peptides are believed to be responsible for their remarkable receptor selectivity. nih.govpnas.org
The amino acid sequence for Deltorphin C is Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂. wikipedia.orgnih.gov The trifluoroacetate (B77799) salt is the common form in which this peptide is synthesized for research purposes, enhancing its stability and solubility. caymanchem.comlgcstandards.com
| Peptide Name | Amino Acid Sequence |
|---|---|
| Deltorphin (Deltorphin A) | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ wikipedia.org |
| Deltorphin I (Deltorphin C) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ nih.govwikipedia.org |
| Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ nih.gov |
Overview of Opioid Peptides and Receptor Subtypes
Opioid peptides are a class of neuropeptides that function as endogenous ligands for opioid receptors in the body. missouri.edu The scientific understanding of this system began with the identification of opioid receptors in the brain in the early 1970s, which was followed by the discovery of the body's own opioid peptides: the enkephalins, endorphins, and dynorphins. missouri.eduguidetopharmacology.orgnih.govnih.gov
There are three primary subtypes of opioid receptors, all of which are G protein-coupled receptors (GPCRs): missouri.eduacnp.orgbachem.com
Mu (µ)-opioid receptor (MOR): Primarily associated with the analgesic and euphoric effects of morphine. missouri.eduguidetopharmacology.org
Kappa (κ)-opioid receptor (KOR): Involved in analgesia but can also produce dysphoria. guidetopharmacology.orgbachem.com
Delta (δ)-opioid receptor (DOR): Plays a role in analgesia and the modulation of emotional states, with potential anxiolytic and antidepressant effects. missouri.edubachem.com
Deltorphins, including Deltorphin C, are distinguished by their exceptional selectivity as agonists for the δ-opioid receptor. wikipedia.org This specificity makes them valuable tools in research to understand the distinct physiological roles of the delta receptor system.
Structure
2D Structure
Properties
Molecular Formula |
C39H53F3N8O12 |
|---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1 |
InChI Key |
WVISKLVQEKTHGN-JXLAAAJESA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Detailed Research Findings
Primary Amino Acid Sequence and Structural Features of Deltorphin C
Deltorphin C, also known as [D-Ala²]deltorphin I, is a linear heptapeptide (B1575542) amide. wikipedia.orgnih.gov Its primary structure is defined by the amino acid sequence Tyrosyl-D-Alanyl-L-Phenylalanyl-L-Aspartyl-L-Valyl-L-Valyl-Glycinamide. nih.govnih.gov A defining characteristic of Deltorphin C and other deltorphins is the presence of a D-amino acid residue at the second position. nih.govpnas.org In Deltorphin C, this is D-Alanine. This stereochemical feature is crucial for its high affinity and remarkable selectivity for the δ-opioid receptor. nih.gov
| Position | Amino Acid | Abbreviation (3-Letter) | Abbreviation (1-Letter) | Chirality |
|---|---|---|---|---|
| 1 | Tyrosine | Tyr | Y | L |
| 2 | Alanine | Ala | a | D |
| 3 | Phenylalanine | Phe | F | L |
| 4 | Aspartic Acid | Asp | D | L |
| 5 | Valine | Val | V | L |
| 6 | Valine | Val | V | L |
| 7 | Glycine | Gly | G | - |
Advanced Peptide Synthesis Methodologies for Deltorphin C and Analogues
The synthesis of Deltorphin C and its analogues is predominantly achieved through chemical methods, which allow for precise control over the amino acid sequence and the incorporation of non-proteinogenic residues like D-Alanine.
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing Deltorphin C. nih.govjlu.edu.cnbachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is frequently employed for the synthesis of Deltorphin C analogues. kambonomad.com
The general SPPS cycle consists of:
Attachment: The C-terminal amino acid (Glycine in this case) is anchored to a suitable resin, such as a Benzhydrylamine (BHA) resin, to yield a C-terminal amide upon cleavage. jlu.edu.cn
Deprotection: The temporary Nα-protecting group (e.g., Fmoc) is removed from the attached amino acid.
Coupling: The next protected amino acid in the sequence is activated by a coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC) and added to the resin, forming a new peptide bond. jlu.edu.cn
Washing: Excess reagents and by-products are washed away, simplifying the purification process. bachem.com
This cycle is repeated until the full heptapeptide sequence is assembled. Finally, the peptide is cleaved from the resin support using a strong acid, which also removes the permanent side-chain protecting groups. jlu.edu.cnlsu.edu
While less common for routine synthesis, solution-phase peptide synthesis (SolPS) represents the classical approach to peptide bond formation. nih.gov This method involves synthesizing the peptide entirely in a solution, which can be advantageous for certain complex structures or for large-scale production. bachem.comnih.gov SolPS can be performed through either a stepwise addition of single amino acids or via fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together. nih.gov This technique requires careful selection of protecting groups and purification of intermediates after each step, making it more labor-intensive than SPPS. youtube.com
Firstly, TFA is a key component of the cleavage cocktail used at the end of Solid-Phase Peptide Synthesis to release the newly formed peptide from the solid resin support. genscript.comsb-peptide.com Secondly, TFA is commonly used as an ion-pairing agent and a mobile phase additive during the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.comlifetein.com It improves peak resolution and peptide solubility during the chromatographic separation. lifetein.com
As a result of these steps, the final, highly purified peptide product is isolated as a salt, where the positively charged amino groups on the peptide (the N-terminus and any basic side chains) are associated with anionic trifluoroacetate (B77799) counter-ions. ambiopharm.comsb-peptide.com While the TFA salt is suitable for many research applications, it can be exchanged for other counter-ions, such as acetate (B1210297) or hydrochloride, through subsequent ion-exchange procedures if required for specific biological assays. lifetein.com
Enzymatic Stability Profiles of Deltorphin C and Related Peptides
A significant biochemical property of Deltorphin C is its pronounced resistance to degradation by proteases. nih.gov This high enzymatic stability is largely attributed to the presence of the D-Alanine residue at position 2, which sterically hinders the action of many common peptidases that typically recognize L-amino acids. nih.govnih.gov
In vitro studies have demonstrated the exceptional stability of Deltorphin C. When incubated with rat plasma, Deltorphin C showed full resistance to degradation. nih.gov It also exhibited strong resistance to breakdown by rat brain homogenates. nih.gov This contrasts sharply with other related peptides. For instance, Deltorphin A, which contains a D-Methionine at position 2, was found to have a degradation half-life of 131.6 minutes in plasma and 57.4 minutes in brain homogenates. nih.gov This high stability is a key feature that makes Deltorphin C a valuable tool for in vivo pharmacological research. nih.gov
| Peptide | Sequence | Stability in Rat Plasma | Stability in Rat Brain Homogenate |
|---|---|---|---|
| Deltorphin C | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Fully Resistant | Strongly Resistant |
| Deltorphin A | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | Half-life: 131.6 min | Half-life: 57.4 min |
Opioid Receptor Pharmacology and Ligand Selectivity
Mechanisms of δ-Opioid Receptor Activation by Deltorphin (B1670231) C
G-Protein Coupling and Downstream Signaling (e.g., [35S]GTPγS binding)
Activation of opioid receptors, which are a class of G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. wikipedia.orgnih.gov The primary mechanism involves coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. nih.govresearchgate.net
A standard method to quantify this initial step of receptor activation is the [35S]GTPγS binding assay. nih.gov This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by an agonist. Deltorphins are potent agonists in this assay, indicating their efficacy in activating G proteins. For instance, the closely related peptide Deltorphin II induces [35S]GTPγS binding in mouse brain membrane preparations with a half-maximal effective concentration (EC50) of 0.034 µM. caymanchem.com Similarly, synthetic analogues of [D-Ala2]deltorphin II have been shown to be full agonists in [35S]GTPγS functional assays. nih.gov Studies have also demonstrated that deltorphin-stimulated [35S]GTPγS binding is significantly increased in the spinal cord of animal models of neuropathic pain, suggesting an upregulation of functional δ-opioid receptors (DORs) in chronic pain states. escholarship.org
Following G-protein activation, the dissociated subunits trigger downstream signaling pathways. Canonically, the Gβγ subunits directly interact with and inhibit presynaptic voltage-gated calcium channels, which reduces neurotransmitter release. nih.gov The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Further downstream, activation of δ-opioid receptors by peptides like Deltorphin II can engage other signaling cascades, including the activation of Protein Kinase C delta (PKCδ), Phosphatidylinositol-3-kinase (PI3-kinase), and Extracellular signal-regulated kinase-1/2 (ERK1/2). mdpi.com
Modulation of Neuropeptide Release (e.g., Calcitonin Gene-Related Peptide)
The activation of δ-opioid receptors by agonists like Deltorphin C can modulate the release of various neurotransmitters and neuropeptides. A key example of this is the regulation of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide critically involved in pain transmission and the pathophysiology of migraine. nih.govnih.gov
Research has identified CGRP as an endogenous trigger for migraine. nih.gov Studies using animal models have shown that conditions mimicking chronic migraine lead to a significant increase in CGRP expression in pain-processing regions such as the trigeminal ganglia and trigeminal nucleus caudalis. nih.gov Treatment with a selective δ-opioid receptor agonist can prevent this increase in CGRP expression. nih.gov This suggests that activation of δ-opioid receptors, for which Deltorphin C has high affinity and selectivity, can attenuate the release of CGRP. The mechanism likely involves the presynaptic inhibition of CGRP release from sensory neurons, mediated by the G-protein signaling cascades described previously. nih.govnih.gov Immunohistochemical analyses have shown that δ-opioid receptors are co-expressed with components of the CGRP receptor in the trigeminal system, providing an anatomical basis for this interaction. nih.gov Therefore, Deltorphin C is expected to exert an inhibitory influence on the release of pronociceptive neuropeptides like CGRP.
Comparative Receptor Pharmacology of Deltorphin C
Comparison with Other Endogenous and Synthetic Opioid Peptides
The endogenous opioid system comprises several families of peptides, including enkephalins, endorphins, and dynorphins, each with preferential affinity for different opioid receptor subtypes. nih.govnih.gov Deltorphins, isolated from the skin of Phyllomedusa frogs, are distinguished by their exceptionally high affinity and selectivity for the δ-opioid receptor. nih.govnih.gov
Enkephalins (e.g., Leu-enkephalin, Met-enkephalin) are considered the primary endogenous ligands for the δ-opioid receptor, but they also display significant affinity for the µ-opioid receptor. nih.govguidetopharmacology.org
β-Endorphin is considered an endogenous agonist for the µ-opioid receptor but also binds with high affinity to the δ-opioid receptor. nih.gov
Dynorphins (e.g., Dynorphin A, Dynorphin B) are the endogenous ligands for the κ-opioid receptor. nih.govguidetopharmacology.org
Dermorphin (B549996) , another peptide from frog skin, is structurally related to the deltorphins (sharing a Tyr-D-Xaa-Phe N-terminal motif) but is highly selective for the µ-opioid receptor. nih.govnih.gov The differences in the C-terminal regions of dermorphin and deltorphin are likely responsible for their distinct receptor selectivities. nih.gov
Endomorphins (Endomorphin-1 and -2) are other endogenous peptides that are highly selective for the µ-opioid receptor. frontiersin.orgresearchgate.net
Synthetic Opioids , such as DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), have been developed as standard selective agonists for the µ-opioid receptor for research purposes. nih.govnih.gov
Compared to these other peptides, Deltorphin C ([D-Ala2]deltorphin I) and its close analogues stand out for having a higher degree of selectivity for the δ-opioid receptor than any other known natural compound. nih.govnih.gov This makes it an invaluable pharmacological tool for studying the specific functions of the δ-opioid system.
Pharmacological Characterization Across Opioid Receptor Subtypes
The pharmacological profile of Deltorphin C is defined by its potent agonism and remarkable selectivity for the δ-opioid receptor (DOR) over the µ-opioid (MOR) and κ-opioid (KOR) receptors. This selectivity is quantified through radioligand binding assays that determine the inhibition constant (Ki) of the compound for each receptor subtype. A lower Ki value indicates higher binding affinity.
Binding affinity data for deltorphins consistently demonstrate sub-nanomolar affinity for the δ-opioid receptor, while affinity for µ- and κ-receptors is orders of magnitude lower. For Deltorphin C, a Ki value for the δ receptor has been reported as 0.15 nM. researchgate.net The selectivity is often expressed as a ratio of Ki values (e.g., Ki MOR / Ki DOR). For Deltorphin C, this ratio can be as high as 1250, underscoring its profound δ-selectivity. researchgate.net The closely related Deltorphin II shows a similar profile, with a Ki of 0.0033 µM for δ-receptors and greater than 1 µM for both µ- and κ-receptors. caymanchem.com
Table 1: Comparative Binding Affinities (Ki) of Deltorphin II
| Receptor Subtype | Binding Affinity (Ki) in µM |
|---|---|
| δ-Opioid Receptor | 0.0033 |
| µ-Opioid Receptor | >1 |
| κ-Opioid Receptor | >1 |
Data sourced from Cayman Chemical product information based on Raynor et al., 1994. caymanchem.com
This high degree of selectivity makes Deltorphin C and related peptides powerful tools for elucidating the physiological and behavioral roles mediated specifically by the δ-opioid receptor, minimizing the confounding effects that would arise from activating µ- or κ-opioid receptors. nih.gov
Structure Activity Relationships Sar of Deltorphin C Analogues
Identification of Key Pharmacophoric Elements in Deltorphin (B1670231) C
The specific arrangement and nature of amino acid residues within Deltorphin C are crucial for its biological activity. SAR studies have successfully identified the key pharmacophoric elements responsible for its high affinity and selectivity.
Significance of the N-Terminal Tripeptide Motif
The N-terminal tripeptide motif, Tyr-D-Ala-Phe, is considered the "message" sequence, essential for opioid receptor recognition and activation. acs.org This sequence is a common feature among deltorphins and the related dermorphins, which are μ-opioid receptor selective. nih.govnih.gov The aromatic side chains of Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 3 are critical for binding. The relative orientation of these two aromatic rings is a key factor in determining the activity of opioid peptides. acs.org Conformational studies suggest that the N-terminal tetrapeptide's backbone conformation plays a significant role in the selective binding to the δ-opioid receptor. nih.gov
Role of D-Amino Acid at Position 2
The presence of a D-amino acid at the second position is a hallmark of deltorphins and is indispensable for their high potency. nih.govnih.gov Analogues containing a D-amino acid at this position are significantly more potent than their corresponding isomers with an L-amino acid. nih.gov For instance, the substitution of D-Ala with L-Ala in Deltorphin C analogues results in a dramatic decrease in opioid activity. nih.govpnas.org This D-amino acid is believed to stabilize a specific β-turn conformation in the N-terminal region, which is recognized by both μ- and δ-opioid receptors. acs.orgmdpi.com The specific D-amino acid can influence selectivity; for example, [D-Ala2]deltorphins show even higher affinity for δ-receptors than deltorphin containing D-methionine at this position. nih.gov
Influence of C-Terminal Residues and Charge on δ-Selectivity
Modifications in the C-terminal region can significantly impact selectivity. For example, substitutions at positions 4, 5, and 6 in Deltorphin A (a related deltorphin) were found to diminish δ-selectivity, with changes at position 5 being the most detrimental. nih.gov Furthermore, increasing the negative charge in this region can differentially affect affinity and selectivity. nih.gov The presence of an anionic residue, such as Aspartic acid (Asp) at position 4 in Deltorphin C, contributes to its δ-selectivity. nih.gov Altering the position of this charged residue can even reverse selectivity from δ to μ. nih.gov
Table 1: Impact of Modifications on the δ-Selectivity of Deltorphin C Analogues
| Modification | Position | Effect on δ-Selectivity | Reference |
|---|---|---|---|
| L-Ala substitution | 2 | Decreased activity | nih.gov |
| Altered chirality of Asp | 4 | Changes in binding model | nih.gov |
| Increased anionic side-chain length (Glu) | 4 | Changes in binding model | nih.gov |
| Elimination of charge (Abu) | 4 | Weakly δ-selective | nih.gov |
| Change in backbone conformation (Pro) | 4 | Changes in binding model | nih.gov |
| Substitutions | 5 | Detrimental to selectivity | nih.gov |
Conformational Analysis and its Impact on Receptor Interaction
The three-dimensional structure of Deltorphin C and its analogues is a critical determinant of their interaction with the δ-opioid receptor. Various biophysical techniques and computational methods have been employed to elucidate the conformational preferences of these peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for determining the solution conformation of deltorphins. nih.gov 1H-NMR studies have shown that the conformational preferences of the N-terminal sequences of deltorphins and the μ-selective dermorphins are similar, suggesting that the C-terminal region is responsible for selectivity. nih.gov Two-dimensional NMR methods have been used to determine the 3D structures of deltorphin analogues in solution. nih.gov These studies have revealed that deltorphins can adopt a "hook"-shaped backbone structure, where the C-terminal sequence is located under the folded N-terminal sequence. nih.gov The conformation of the N-terminal tetrapeptide and the specific orientations of the Tyr1 and Phe3 side chains are suggested to be common structural attributes that underlie the high selectivity for the δ-opioid receptor. nih.gov
Molecular Modeling and Dynamics Simulations of Ligand-Receptor Interactions
Molecular modeling and molecular dynamics (MD) simulations have provided valuable insights into the binding modes of deltorphin analogues with the δ-opioid receptor. nih.gov These computational studies help to explain the differences in biological activities of various analogues by examining factors such as the free energy of binding, the conformation of the ligand within the binding pocket, and the specific interactions with receptor residues. nih.gov MD simulations have shown that the three-dimensional architecture of an opioid peptide is a significant factor in its interaction with different opioid receptor subtypes. nih.gov For instance, simulations of Deltorphin C and its analogues with modifications at position 4 revealed differences in their low-energy conformers, which correlated with their binding models. nih.gov These computational approaches are crucial for understanding ligand-receptor interactions at a molecular level and aid in the design of new, more potent, and selective opioid ligands. nih.govnih.gov
Systematic Amino Acid Substitutions and Modifications
The phenylalanine (Phe) residue at position 3 of Deltorphin C is located within the N-terminal "message" domain, which is crucial for receptor recognition and binding. Modifications to the aromatic side chain of Phe3 have been extensively studied to probe the role of hydrophobicity and aromaticity in δ-opioid receptor interaction.
Substitutions of Phe3 with other aromatic amino acids, such as 1-naphthylalanine (1-Nal), 2-naphthylalanine (2-Nal), tryptophan (Trp), and 3-benzothienyl-L-alanine (Bth), are generally well-tolerated, although they often lead to a decrease in binding affinity compared to the parent peptide. For instance, in a series of [D-Ala2]deltorphin I analogues, substitution of Phe3 with 1-Nal resulted in a significant decrease in µ-receptor affinity (Ki = 767 nM) while maintaining relatively high δ-receptor affinity (Ki = 7.70 nM) umich.edu.
Interestingly, increasing the hydrophobicity at this position does not always lead to enhanced activity. The substitution of Phe3 with the more hydrophobic, non-aromatic amino acid cyclohexylalanine (Cha) surprisingly retained affinity at both µ (Ki = 322 nM) and δ (Ki = 10.5 nM) receptors umich.edu. This suggests that while aromaticity is important, the receptor pocket can accommodate bulky, non-aromatic hydrophobic groups.
The length of the side chain at position 3 is also a critical factor. Shortening the side chain by incorporating phenylglycine (Pgl) was detrimental to binding at both µ and δ receptors. Conversely, extending the side chain with homophenylalanine (Hfe) enhanced µ-receptor binding while leaving δ-receptor affinity largely unaffected umich.edu. This indicates that the spatial orientation and distance of the aromatic ring from the peptide backbone are finely tuned for optimal receptor interaction. Halogenation of the phenylalanine ring has also been explored. In a series of [D-Ala2]deltorphin II analogues, substitution of the para-hydrogen of Phe3 with halogens (F, Cl, Br, I) showed that as the size of the halogen substituent increased, the affinity for the δ-opioid receptor also increased nih.gov.
The following table presents data on the binding affinities of some Phe3-substituted [D-Ala2]deltorphin I analogues.
| Analogue | Phe3 Substitution | Ki (μ) (nM) | Ki (δ) (nM) | Selectivity (μ/δ) |
|---|---|---|---|---|
| [D-Ala2]deltorphin I | Phenylalanine (Phe) | 15.2 | 0.23 | 66 |
| [1-Nal3, D-Ala2]deltorphin I | 1-Naphthylalanine (1-Nal) | 767 | 7.70 | 99.6 |
| [Cha3, D-Ala2]deltorphin I | Cyclohexylalanine (Cha) | 322 | 10.5 | 30.7 |
| [Hfe3, D-Ala2]deltorphin I | Homophenylalanine (Hfe) | 67.8 | 2.64 | 25.7 |
The stereochemistry of the amino acid residues in Deltorphin C is a critical determinant of its high affinity and selectivity for the δ-opioid receptor. The presence of a D-amino acid at the second position is a hallmark of the deltorphin and dermorphin (B549996) families of opioid peptides and is essential for their biological activity nih.gov.
The substitution of the naturally occurring D-alanine or D-methionine at position 2 with their L-isomers results in a dramatic loss of opioid activity pnas.org. This strict stereochemical requirement suggests that the D-configuration at position 2 induces a specific backbone conformation that is necessary for proper orientation of the pharmacophoric elements for receptor binding.
The stereospecificity extends beyond the second position. Studies on deltorphin A have shown that substitutions of L-amino acids with their D-isomers at positions 1 (Tyr), 3 (Phe), and 5 (Leu) led to a significant decrease in affinity for δ-receptors, ranging from 88- to 1200-fold nih.gov. This highlights the importance of the specific spatial arrangement of the side chains of these residues for high-affinity binding. The aromatic side chains of Tyr1 and Phe3, and the side chain of Leu5, are considered to play essential roles in conferring high δ-receptor affinity and selectivity nih.gov.
Even subtle changes in stereochemistry can have profound effects. The introduction of β-methylphenylalanine stereoisomers at position 3 of deltorphin I and dermenkephalin resulted in analogues with varied potencies and selectivities. Notably, [(2S, 3R)-β-MePhe3]deltorphin and [(2S, 3R)-β-MePhe3]dermenkephalin were found to be more selective for the δ-receptor researchgate.net.
The following table illustrates the impact of stereoisomeric changes on the binding affinity of deltorphin A analogues.
| Analogue | Stereoisomeric Modification | Ki (δ) (nM) | Fold Decrease in δ Affinity |
|---|---|---|---|
| Deltorphin A | Parent Peptide | 0.45 | - |
| [D-Tyr1]deltorphin A | L-Tyr to D-Tyr at pos. 1 | 39.6 | 88 |
| [D-Phe3]deltorphin A | L-Phe to D-Phe at pos. 3 | 540 | 1200 |
| [D-Leu5]deltorphin A | L-Leu to D-Leu at pos. 5 | 126 | 280 |
Design and Characterization of Chimeric and Hybrid Deltorphin Analogues
To overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, Deltorphin C has been integrated with various peptidomimetic scaffolds. These modifications aim to mimic the essential pharmacophoric features of the peptide while introducing more drug-like properties.
One approach involves the incorporation of constrained amino acid analogues. For example, the substitution of Phe3 in [D-Ala2]deltorphin I with 2-aminoindan-2-carboxylic acid (Aic) or L- or D-2-aminotetralin-2-carboxylic acid (Atc) resulted in agonists that retained the high δ-receptor selectivity of the parent peptide nih.gov. The substitution of D-Ala2 with tetrahydroisoquinoline-3-carboxylic acid (Tic) in [D-Ala2]deltorphin I produced a partial δ-agonist nih.gov. These cyclic phenylalanine analogues introduce conformational rigidity, which can enhance receptor binding and selectivity.
Another strategy is the replacement of peptide bonds with more stable isosteres. While specific examples directly related to Deltorphin C are less documented in the provided context, this is a general and effective approach in peptidomimetic design to improve enzymatic resistance.
The incorporation of non-peptide linkers or scaffolds can also be used to create novel analogues. For instance, the discovery of dipeptide antagonists composed of 2',6'-dimethyl-L-tyrosyl (Dmt) and Tic served as a basis for conformationally restricted diketopiperazine analogues. While not direct Deltorphin C hybrids, these studies on the Dmt-Tic pharmacophore provide insights into the design of δ-selective ligands that could be applied to Deltorphin C researchgate.net.
The development of ligands that can simultaneously interact with multiple receptor targets is an emerging strategy in drug design, aiming to achieve improved therapeutic profiles with reduced side effects nih.gov. In the context of opioid research, this often involves creating hybrid molecules that combine pharmacophores for different opioid receptor subtypes or for opioid and non-opioid receptors.
One approach is the creation of chimeric peptides by combining sequences from different opioid peptides. For example, hybrid peptides have been synthesized containing the "message" sequence of enkephalin, conformationally restricted with a urea (B33335) bridge, and the C-terminal "address" sequence of deltorphin (-Val-Val-Gly-NH2) nih.gov. The addition of the deltorphin address sequence to the cyclic enkephalin core resulted in a significant increase in δ-selectivity nih.gov. This demonstrates that the C-terminal portion of deltorphin is a key determinant of its δ-receptor preference and can be used as a modular component in the design of hybrid ligands.
While the primary focus of Deltorphin C research has been on achieving high δ-selectivity, the principles of its structure-activity relationships can be applied to the design of multi-target ligands. For example, by understanding which modifications enhance µ-receptor affinity, it is possible to rationally design deltorphin-based peptides with a mixed µ/δ agonist profile. Such compounds are of interest as they may offer potent analgesia with a reduced side-effect profile compared to pure µ-agonists.
The development of multi-target ligands based on Deltorphin C is a promising area of research that could lead to novel analgesics and other therapeutic agents. This strategy allows for the fine-tuning of the pharmacological profile to achieve a desired balance of activities at different receptors.
Preclinical Pharmacological Investigations in Research Models
In Vitro Bioactivity Assays for Opioid Receptor Efficacy
The functional activity and receptor selectivity of Deltorphin (B1670231) C and its related peptides have been extensively characterized using isolated tissue preparations and cell-based systems. These assays provide crucial insights into the intrinsic efficacy of these compounds at different opioid receptor types.
Mouse Vas Deferens (MVD) Bioassays
The mouse vas deferens (MVD) preparation is a classic pharmacological tool rich in δ-opioid receptors, making it highly sensitive to deltorphins. In this assay, the electrically stimulated contraction of the vas deferens is measured, and the inhibitory effect of an opioid agonist is quantified. Deltorphins potently inhibit these contractions, demonstrating their high efficacy at the δ-opioid receptor.
Research has shown that deltorphins, including Deltorphin C ([D-Ala2]deltorphin I) and the related [D-Ala2]deltorphin II, are powerful inhibitors in the MVD assay pnas.orgnih.gov. Their potency in this model is significantly greater than that of other well-known δ-opioid agonists, such as DPDPE ([D-Pen2, D-Pen5]enkephalin) umich.edu. For instance, [D-Ala2]deltorphin II was found to be approximately 13-fold more potent than DPDPE in the MVD bioassay umich.edu. The inhibitory effects of deltorphins in the MVD are effectively blocked by the selective δ-opioid antagonist naltrindole (B39905), confirming that their action is mediated through the δ-opioid receptor pnas.orgnih.gov.
Table 1: Potency of Deltorphins and Other Opioid Agonists in the Mouse Vas Deferens (MVD) Bioassay
| Compound | Potency (IC50, nM) | Receptor Selectivity |
|---|---|---|
| [D-Ala2]deltorphin I (Deltorphin C) | 0.25 ± 0.03 | High δ-selectivity |
| [D-Ala2]deltorphin II | 0.15 ± 0.02 | High δ-selectivity |
| Dermorphin (B549996) | 2.5 ± 0.4 | μ-selective |
| DPDPE | 1.8 ± 0.3 | δ-selective |
This table presents comparative data on the inhibitory concentration (IC50) of various opioid peptides in the MVD assay, illustrating the high potency of deltorphins at the δ-opioid receptor. Data synthesized from multiple sources. pnas.org
Cell-Based Functional Assays
Modern cell-based functional assays allow for a more detailed investigation of receptor activation and downstream signaling pathways. Deltorphin C has been studied in various in vitro cellular models.
Receptor Translocation and Neuropeptide Release: In isolated mouse dorsal root ganglion (DRG) cells, Deltorphin C has been shown to induce the translocation of δ-opioid receptors from intracellular vesicles to the cell surface caymanchem.com. This agonist-induced receptor trafficking is a key step in modulating neuronal sensitivity. At slightly higher concentrations, Deltorphin C also stimulates the release of calcitonin gene-related peptide (CGRP) from these same cells. Both of these effects can be blocked by the δ-opioid receptor antagonist naltrindole, confirming a DOR-mediated mechanism caymanchem.com.
G-Protein Coupling Assays: The activity of G-protein coupled receptors (GPCRs), such as the opioid receptors, is commonly assessed using [35S]GTPγS binding assays. In studies with the closely related Deltorphin II, the compound was shown to stimulate [35S]GTPγS binding in mouse brain membrane preparations, indicating efficient coupling of the receptor to its G-protein upon agonist binding caymanchem.com.
cAMP Inhibition Assays: Opioid receptors of the μ, δ, and κ types are coupled to inhibitory G-proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels dtic.mil. Cell lines expressing specific human opioid receptors are used to quantify the potency and efficacy of agonists by measuring the inhibition of forskolin-stimulated cAMP production dtic.mil. While specific data for Deltorphin C is not detailed, this assay is a standard method for confirming the Gi/o-coupled signaling pathway typical for potent δ-agonists.
In Vivo Pharmacological Effects in Animal Models
The functional activity of Deltorphin C observed in vitro translates to significant physiological effects in vivo, particularly in the modulation of pain and in providing protection to cardiac tissue.
Antinociceptive Mechanisms in Rodent Models
Deltorphins produce potent antinociception (pain relief) when administered centrally in rodent models of pain.
Thermal Pain Models: In the tail-flick and paw pressure tests in rats, intrathecal administration of Deltorphin C produces a dose-dependent increase in the latency to withdraw from a noxious thermal or mechanical stimulus caymanchem.comnih.gov. Similarly, intracerebroventricular (i.c.v.) injection of deltorphin analogs in rats leads to significant, dose-dependent antinociception in the tail-immersion test nih.gov. The antinociceptive effects of deltorphins are robust and can be long-lasting umich.edunih.gov.
Receptor-Specific Action: The antinociceptive effect of deltorphins is mediated by δ-opioid receptors. Pre-treatment of animals with the selective δ-opioid antagonist naltrindole prevents or strongly inhibits the analgesic effect of subsequently administered deltorphins nih.govnih.gov. In contrast, antagonists for the μ-opioid receptor have a lesser effect, confirming that the primary mechanism of action is via the δ-opioid receptor nih.govnih.gov.
Neuropathic and Inflammatory Pain: Studies using analogs like Deltorphin II have shown that δ-agonists are effective at reducing hyperalgesia and allodynia in animal models of persistent inflammatory and neuropathic pain mcgill.cafrontiersin.orgescholarship.org. The potency of these peptides appears to be enhanced in states of chronic pain compared to acute pain models, suggesting an upregulation of the δ-opioid receptor system in pathological pain conditions mcgill.caescholarship.org.
Table 2: In Vivo Antinociceptive Effects of Deltorphin Analogs in Rodents
| Compound/Analog | Animal Model | Pain Test | Key Finding |
|---|---|---|---|
| Deltorphin C | Rat | Paw Pressure, Tail-Flick | Dose-dependent increase in withdrawal latency following intrathecal administration. caymanchem.com |
| [D-Ala2]deltorphin II | Mouse | Tail-Flick | Potent antinociception after i.c.v. administration, blocked by δ-antagonists. umich.edu |
| Deltorphin Analogs (DEL-6, DK-4) | Rat | Tail-Immersion | Dose-dependent, long-lasting antinociception blocked by naltrindole. nih.gov |
| Deltorphin II | Rat | Tail-Flick (Inflammatory Pain) | Improved potency in rats with persistent inflammation compared to normal rats. mcgill.ca |
Cardioprotective Mechanisms via δ-Opioid Receptor Activation
Activation of δ-opioid receptors has been identified as a key mechanism in protecting the heart from ischemia-reperfusion (I/R) injury, a phenomenon known as opioidergic conditioning nih.gov. Research in this area has primarily utilized the highly selective δ-agonist Deltorphin II.
In rat models of myocardial I/R injury, administration of Deltorphin II significantly reduces the infarct size (area of dead tissue) relative to the area at risk caymanchem.comnih.govmdpi.com. This cardioprotective effect is mediated specifically through the activation of the δ2-opioid receptor subtype, as the effect is blocked by δ2-selective antagonists but not by δ1-selective antagonists caymanchem.com.
The signaling pathway downstream of δ-opioid receptor activation involves several key intracellular molecules:
Protein Kinase C (PKC): The protective effect of Deltorphin II involves the activation of Protein Kinase C, particularly the PKCδ isoform nih.govmdpi.com.
Pro-survival Kinases: The signaling cascade also includes the activation of other kinases such as phosphatidylinositol-3-kinase (PI3-kinase) and extracellular signal-regulated kinase-1/2 (ERK1/2-kinase) nih.govmdpi.com.
Mitochondrial Targets: The ultimate effectors of this protective pathway appear to be located in the mitochondria. The mechanism involves the opening of sarcolemmal ATP-sensitive potassium (KATP) channels and the inhibition of the mitochondrial permeability transition pore (MPTP) opening, which prevents cell death nih.govmdpi.com.
These findings demonstrate that selective δ-opioid receptor agonists like the deltorphins can initiate a powerful signaling cascade that enhances the heart's resilience to ischemic insults nih.govmdpi.com.
Mechanistic Studies of Receptor Desensitization and Tolerance Development
The development of tolerance, a decrease in drug response after chronic use, is a significant area of investigation for opioid peptides. In vitro, this phenomenon is studied as receptor desensitization, which involves several regulatory mechanisms that reduce signal transduction. nih.gov
Studies involving deltorphins have elucidated key mechanisms of delta-opioid receptor (DOR) desensitization. For instance, pretreatment with Deltorphin II, a closely related peptide, has been shown to induce desensitization in cells overexpressing the human delta-opioid receptor (hDOR). nih.gov This process is associated with an uncoupling of the G protein from the receptor, which interferes with the signal transduction pathway. nih.gov
Receptor phosphorylation is another critical step in desensitization. The phosphorylation of specific amino acid residues on the receptor can trigger this process. Research has identified the serine residue at position 363 (S363) of the DOR as playing a major role in desensitization induced by Deltorphin II. nih.gov When this residue is mutated (S363A), the desensitization effect on the cAMP pathway is completely abolished. nih.gov This highlights the importance of specific receptor sites in the development of tolerance at a cellular level.
Furthermore, repeated administration of a selective delta-opioid agonist like [D-Ala2]deltorphin II in animal models has been demonstrated to result in the development of tolerance to its behavioral effects. nih.gov This in vivo observation complements the in vitro findings, suggesting that mechanisms like receptor desensitization contribute to the long-term adaptation of the system to the presence of the agonist. nih.gov
Table 1: Mechanisms of Deltorphin-Induced Receptor Desensitization
| Mechanism | Observation | Investigated Compound | Reference |
|---|---|---|---|
| G Protein Uncoupling | Pretreatment induces desensitization on ACase inhibition. | Deltorphin II | nih.gov |
| Receptor Phosphorylation | Phosphorylation at S363 is critical for desensitization on the cAMP pathway. | Deltorphin II | nih.gov |
Investigating Blood-Brain Barrier Permeability for Research Applications
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial determinant of its potential for research applications targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. mdpi.com
Deltorphins have been shown in preclinical studies to possess an unusually high rate of penetration across the blood-brain barrier. nih.govnih.gov This characteristic distinguishes them from many other opioid peptides. In vivo antinociception studies have demonstrated that deltorphins are capable of reaching the brain compartment effectively following intravenous injection. nih.gov
In vitro models using isolated brain microvessels, which represent a key component of the BBB, have provided further insights into the transport mechanism. nih.govnih.gov These studies reveal that deltorphins are taken up by a saturable, non-concentrative permeation system. nih.govnih.gov This suggests a carrier-mediated transport process rather than simple diffusion based on lipid solubility. nih.gov
Interestingly, this transport system appears to be distinct from those used by other substances like neutral amino acids or enkephalins. nih.govnih.gov The process is inhibited by the nonselective opioid antagonist naloxone, but not by the selective delta-opioid antagonist naltrindole or other opioid peptides. nih.govwikipedia.org This finding, combined with the fact that mu-, delta-, and kappa-opioid receptors are undetectable in the microvessel preparation, indicates that the transport of deltorphins across the BBB is not mediated by the opioid receptors themselves but by a separate, specific carrier system. nih.gov
Table 2: Research Findings on Deltorphin Blood-Brain Barrier Permeability
| Research Model | Key Finding | Details | Reference |
|---|---|---|---|
| In vivo (mouse) | High BBB penetration rate | Deltorphins permeate the BBB 4–12 times more effectively than typical μ-opioid receptor agonists like DAMGO and dermorphin. | nih.gov |
| In vitro (bovine brain microvessels) | Saturable, non-concentrative transport system | The transport system is distinct from those for neutral amino acids or enkephalins. | nih.govnih.gov |
Advanced Research Methodologies and Analytical Techniques
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the precise chemical structure and three-dimensional conformation of synthetic peptides like Deltorphin (B1670231) C. These techniques provide atomic-level information, which is indispensable for structure-activity relationship studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of peptides in solution. emerypharma.comchemrxiv.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of Deltorphin C. emerypharma.com
1D ¹H-NMR: The initial step in characterization is often a 1D proton (¹H) NMR spectrum. emerypharma.com This experiment provides essential information about the chemical environment of all hydrogen atoms in the molecule. Key data points include the chemical shift (position of the signal), integration (number of protons), and multiplicity (splitting pattern), which reveals neighboring protons. emerypharma.com For a heptapeptide (B1575542) like Deltorphin C, the ¹H-NMR spectrum displays distinct regions for amide protons, aromatic side-chain protons (from Tyrosine and Phenylalanine), alpha-protons, and aliphatic side-chain protons.
2D NMR: Due to the complexity and signal overlap in the 1D spectrum of a peptide, 2D NMR experiments are essential to unambiguously assign all proton and carbon signals. youtube.com These experiments introduce a second frequency dimension to resolve overlapping peaks and establish correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. emerypharma.com It is instrumental in identifying the complete spin systems of individual amino acid residues within the Deltorphin C sequence.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal all protons within a single amino acid's spin system. This is particularly useful for identifying complex or overlapping amino acid side chains. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. chemrxiv.orgemory.edu NOESY data is critical for determining the three-dimensional conformation and secondary structure (e.g., turns or helices) of Deltorphin C in solution. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹³C), allowing for the assignment of the carbon backbone and side chains. emerypharma.com
The conformational analysis of deltorphin analogues by NMR has shown that the C-terminal tetrapeptide can form a 3(10) helix, a structural feature that can be investigated for Deltorphin C using these techniques. nih.gov
Table 1: NMR Techniques for Deltorphin C Characterization
| NMR Experiment | Information Obtained | Purpose in Deltorphin C Analysis |
|---|---|---|
| 1D ¹H-NMR | Chemical shift, integration, coupling constants for all protons. | Initial assessment of sample purity and structural integrity. |
| 2D COSY | Correlation of J-coupled protons (2-3 bonds apart). | Identification of adjacent protons within each amino acid residue. |
| 2D TOCSY | Correlation of all protons within a spin system. | Assignment of complete amino acid spin systems, even with overlap. |
| 2D NOESY | Correlation of protons close in space (<5 Å). | Determination of 3D peptide conformation and secondary structure. |
| 2D HSQC | Correlation of protons to directly attached heteronuclei (e.g., ¹³C). | Assignment of backbone and side-chain carbon resonances. |
Chromatographic Methods for Peptide Analysis and Purification
Chromatography is the cornerstone of peptide purification and analysis, ensuring that the material used in research is of the highest possible purity and correctly identified. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of synthetic Deltorphin C and the analysis of its purity. phmethods.netnih.gov The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC). nih.gov
In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18 silica). Separation is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase. Peptides elute based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. phmethods.net For Deltorphin C (trifluoroacetate salt), the trifluoroacetate (B77799) acts as an ion-pairing agent, improving peak shape and resolution. The purity of synthetic deltorphin analogues is routinely analyzed by RP-HPLC, with purities greater than 95% being a common standard for research-grade material. jlu.edu.cn
Table 2: Typical RP-HPLC Parameters for Deltorphin C Analysis
| Parameter | Typical Setting/Description |
|---|---|
| Column | C18 (Octadecylsilane) bonded to silica (B1680970) particles (e.g., 3-5 µm). |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA). |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). |
| Flow Rate | 0.5 - 1.5 mL/min for analytical columns. |
| Gradient | Linear gradient from low %B to high %B over 20-40 minutes. |
| Detection | UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic residues like Tyr). |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with HPLC (LC-MS), it provides definitive molecular identification and sequence confirmation. chromatographytoday.com
For Deltorphin C, Electrospray Ionization (ESI) is a common method to gently ionize the peptide without causing fragmentation, allowing for the precise determination of its molecular weight. High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), can measure the mass with high accuracy (typically <5 ppm), which can be used to confirm the elemental composition of the peptide. escholarship.org
To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the ionized parent peptide is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation typically occurs at the peptide bonds, producing a predictable series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the correct synthesis of Deltorphin C.
Table 3: Mass Spectrometry Data for Deltorphin C
| Analysis Type | Technique | Information Provided |
|---|---|---|
| Molecular Weight | ESI-MS | Confirms the accurate mass of the intact peptide. |
| Elemental Composition | High-Resolution MS | Determines the elemental formula from the precise mass. |
| Amino Acid Sequence | Tandem MS (MS/MS) | Verifies the sequence by analyzing fragmentation patterns (b- and y-ions). |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide invaluable insight into the molecular interactions between Deltorphin C and its target, the delta-opioid receptor. nih.gov These in silico techniques complement experimental data by offering a dynamic, atomic-level view of the binding process. mdpi.com
Molecular Docking: This computational method predicts the preferred orientation of a ligand (Deltorphin C) when bound to a receptor to form a stable complex. dntb.gov.ua Using a 3D structural model of the delta-opioid receptor, docking algorithms sample a vast number of possible conformations and orientations of the peptide within the receptor's binding site. These poses are then scored based on factors like electrostatic and van der Waals interactions. The result is a predicted binding mode that can generate hypotheses about which specific amino acid residues are key for the interaction. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations are used to study the dynamic behavior of the Deltorphin C-receptor complex over time. frontiersin.org Starting from a docked pose, the simulation calculates the forces between all atoms in the system and uses Newton's equations of motion to predict their movements. mdpi.com Performed in a simulated physiological environment (including water and ions), MD simulations can:
Assess the stability of the docked binding pose.
Reveal conformational changes in both the peptide and the receptor upon binding.
Identify key hydrogen bonds and other non-covalent interactions that stabilize the complex.
Calculate the binding free energy, providing a theoretical estimate of the binding affinity.
Together, these computational tools are essential for rational drug design and for interpreting experimental data on how modifications to the peptide's structure affect its binding and activity. frontiersin.orglammps.org
Table 4: Computational Approaches for Studying Deltorphin C Interaction
| Method | Goal | Process |
|---|---|---|
| Molecular Docking | Predict the most likely binding pose of Deltorphin C in the delta-opioid receptor. | A flexible model of Deltorphin C is fitted into the binding site of a receptor model using a scoring function to rank poses. |
| Molecular Dynamics | Analyze the stability and dynamics of the peptide-receptor complex over time. | The complex is simulated in a virtual aqueous environment, and atomic trajectories are calculated to observe molecular motion and interactions. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to understand the relationship between the chemical structure of a compound and its biological activity. In the context of deltorphins, QSAR analyses have been pivotal in identifying the specific structural features that determine their high affinity and selectivity for the δ-opioid receptor.
Researchers have synthesized numerous analogues of deltorphins by modifying amino acid residues and have analyzed how these changes affect receptor binding. nih.govnih.gov For instance, studies on analogues of deltorphin I and II, where amino acids at various positions were substituted, have provided deep insights into the peptide's pharmacophore. A multiple regression QSAR analysis of 32 dual-substitution analogues, combined with existing literature data, utilized a three-term potential well model. This model incorporated terms for hydrophobic and van der Waals attractions as well as steric repulsion. nih.gov
The findings from these QSAR studies indicate that the binding interaction for the residue at position three (Phe³) is primarily driven by van der Waals forces and secondarily by hydrophobic interactions. nih.gov The analysis suggests that the binding sites on both δ- and μ-receptors for this particular residue are similar, though the μ-receptor site appears to be slightly larger and more constrained by the length of the side chain than its width. nih.gov In contrast, the binding sites for the residue at position four are markedly different between the two receptor types. For the δ-receptor, binding at this position involves both electrostatic and van der Waals attractions. nih.gov
Furthermore, the C-terminal "address" domain of deltorphins is crucial for their high δ-selectivity. nih.govnih.gov QSAR studies focusing on the Val⁵-Val⁶ residues in deltorphin II have explored the role of backbone conformation. By altering the side chains at these positions and using Langevin dynamics simulations, it was found that δ-receptor binding is favored by side chains that maximize the extension of the peptide backbone. nih.gov This suggests that the conformation of the C-terminal part, rather than direct binding pocket interactions for these specific side chains, is a key determinant of δ-selectivity. nih.govnih.gov
| Modified Position | Key Structural Feature Investigated | Primary Interaction Force | Impact on Receptor Selectivity | Reference |
|---|---|---|---|---|
| Phe³ | Side chain properties (length, width, hydrophobicity) | van der Waals, Hydrophobic | Similar binding at δ and μ sites, with μ site being slightly larger. | nih.gov |
| Asp⁴/Glu⁴ | Side chain properties (electrostatics) | Electrostatic, van der Waals | Binding sites are very different on δ and μ receptors; electrostatic attraction is important for δ-binding. | nih.gov |
| Val⁵, Val⁶ | Side chain size and its effect on backbone conformation | Not applicable (conformational effect) | δ-binding is favored by side chains that promote an extended backbone conformation. | nih.gov |
Application of Genetic Models in Receptor Research
Genetic models, especially knockout animals, have revolutionized the study of opioid pharmacology. By eliminating specific opioid receptors, researchers can dissect the precise physiological and behavioral effects mediated by the remaining receptors when a ligand is administered.
Studies Utilizing Opioid Receptor Knockout Animal Models
The use of opioid receptor knockout mice has been particularly insightful for understanding the specific in vivo functions of deltorphins. Studies in mice lacking the μ-opioid receptor (MOR) have been crucial for confirming that many of the characteristic effects of deltorphins are mediated exclusively through the δ-opioid receptor (DOR).
For example, research has shown that the antinociceptive (pain-relieving) effects of the selective δ-agonist deltorphin II are preserved in MOR-deficient mice, confirming that this action is not dependent on the μ-receptor. nih.govjneurosci.org However, these same studies revealed that the rewarding effects and the development of physical dependence following chronic administration of deltorphin II were absent in MOR-knockout mice. nih.gov This indicates that while deltorphin II's primary analgesic action is through the DOR, its rewarding and dependence-producing properties are surprisingly mediated by the MOR. nih.gov
Further investigations using MOR-knockout mice have uncovered complex interactions between the μ- and δ-opioid systems. Chronic treatment with morphine, a MOR agonist, was found to increase the antinociceptive potency of deltorphin. jneurosci.org This enhancement was linked to an increased targeting of DORs to the surface of neuronal membranes in the spinal cord. In MOR-knockout mice, this morphine-induced upregulation of DORs did not occur, demonstrating that the activation of MOR is critical for this particular form of receptor cross-regulation. jneurosci.orgjax.org
These genetic models have thus been indispensable in validating the selectivity of deltorphins in a complex biological system and in revealing previously unknown functional interactions between different opioid receptor types.
| Animal Model | Effect Studied | Observation | Conclusion | Reference |
|---|---|---|---|---|
| μ-Opioid Receptor (MOR) Knockout | Antinociception | Preserved | Deltorphin II's analgesic effect is mediated by the δ-opioid receptor. | nih.govjneurosci.org |
| μ-Opioid Receptor (MOR) Knockout | Rewarding Effects (Place Preference) | Absent | Rewarding effects of deltorphin II are mediated by the μ-opioid receptor. | nih.gov |
| μ-Opioid Receptor (MOR) Knockout | Physical Dependence | Absent | Physical dependence on deltorphin II is mediated by the μ-opioid receptor. | nih.gov |
| μ-Opioid Receptor (MOR) Knockout | Morphine-induced enhancement of deltorphin potency | Absent | Cross-regulation and trafficking of δ-opioid receptors are dependent on μ-opioid receptor activation. | jneurosci.org |
Future Research Directions and Theoretical Perspectives
Exploration of Novel Deltorphin (B1670231) C Derivatives for Receptor Probing
The quest to understand the precise interactions between Deltorphin C and the delta-opioid receptor has spurred the development of a wide array of novel derivatives. These synthetic analogues are meticulously designed to probe the receptor's binding pocket and elucidate the structural determinants of affinity and selectivity. By systematically modifying the amino acid sequence of Deltorphin C, researchers can map the critical residues and their contributions to receptor recognition and activation.
Structure-activity relationship (SAR) studies have been instrumental in this endeavor. For instance, modifications at various positions of the peptide chain have revealed the crucial role of the N-terminal tyrosine and the D-alanine at position 2 for high affinity. The C-terminal portion of the peptide is also a key determinant of its remarkable delta-selectivity. nih.govnih.gov The synthesis and characterization of numerous analogues have shown that both the constitution and conformation of the C-terminal part contribute significantly to this selectivity. nih.gov
Interactive Table:
| Deltorphin C Derivative | Modification | Impact on Receptor Binding |
|---|---|---|
| [D-Ala2]Deltorphin I | Substitution of D-Met with D-Ala at position 2 | Higher affinity for delta-opioid receptors compared to the D-Met containing version. nih.gov |
| [Arg0, D-Ala2]Deltorphin II | Addition of Arginine at the N-terminus | Similar blood-brain barrier permeability to the parent compound despite increased molecular weight. nih.gov |
| [Pro-1, Pro0, D-Ala2]Deltorphin II | Addition of two Proline residues at the N-terminus | Maintained blood-brain barrier permeability. nih.gov |
| [Ac6c2,3]-Deltorphin C | Disubstitution with 1-aminocyclohexane-1-carboxylic acid | Decreased delta-opioid receptor affinity. researchgate.net |
Elucidation of Intricate Ligand-Receptor Interaction Dynamics
Understanding the dynamic process of how Deltorphin C binds to and activates the delta-opioid receptor is a key area of ongoing research. Computational modeling and molecular dynamics simulations have emerged as powerful tools to visualize and analyze these intricate interactions at an atomic level. nih.gov These studies aim to identify the specific contact points, the conformational changes in both the ligand and the receptor upon binding, and the energetic factors that govern this process.
Researchers are particularly interested in how the unique structural features of Deltorphin C, such as the presence of a D-amino acid and its specific charge distribution, contribute to its high selectivity. nih.gov Molecular modeling studies have proposed several different binding modes for deltorphin analogues, suggesting that the binding site is not identical even for very similar ligands. nih.gov These computational approaches, in conjunction with experimental data from techniques like site-directed mutagenesis, are helping to build a comprehensive model of the Deltorphin C-delta-opioid receptor complex. This knowledge is crucial for the rational design of new ligands with tailored pharmacological properties.
Advancement of Deltorphin C as a Tool Compound in Neuroscience Research
Deltorphin C (trifluoroacetate salt) serves as a vital tool compound in neuroscience for dissecting the physiological and pathological roles of the delta-opioid receptor system. caymanchem.com Its high selectivity allows researchers to specifically activate delta-opioid receptors and study their downstream effects on neuronal signaling, neurotransmitter release, and behavior. caymanchem.com For example, intrathecal administration of Deltorphin C has been shown to produce antinociceptive effects in animal models of pain. caymanchem.com
Furthermore, Deltorphin C is used to investigate the cellular and molecular mechanisms of delta-opioid receptor trafficking and regulation. Studies have shown that activation of delta-opioid receptors by Deltorphin C can induce receptor translocation from intracellular vesicles to the cell surface. caymanchem.com This process is believed to play a role in modulating the sensitivity of neurons to opioids. The availability of a highly selective agonist like Deltorphin C is indispensable for these types of mechanistic studies. nih.gov
Theoretical Frameworks for Understanding Opioid Peptide Selectivity and Efficacy
The remarkable selectivity of Deltorphin C for the delta-opioid receptor over other opioid receptor subtypes (mu and kappa) provides a valuable model for developing theoretical frameworks to understand opioid peptide selectivity and efficacy. A central tenet of these frameworks is the "message-address" concept, where a portion of the peptide (the "message," typically the N-terminal Tyr) is responsible for receptor activation, while another part (the "address") dictates receptor selectivity.
In the case of deltorphins, the C-terminal region is thought to act as the "address" that confers delta-selectivity. nih.gov The specific amino acid sequence and the resulting three-dimensional conformation of this region are believed to create a molecular surface that is complementary to the binding pocket of the delta-opioid receptor, while being a poor fit for the mu- and kappa-opioid receptors. nih.govnih.gov Theoretical models that incorporate factors such as charge distribution, hydrophobicity, and conformational flexibility are being refined to better predict the selectivity and efficacy of novel opioid peptides. These models are not only crucial for understanding the fundamental principles of ligand-receptor recognition but also for guiding the design of next-generation opioid therapeutics with improved side-effect profiles.
Q & A
Q. What is the optimal method for reconstituting Deltorphin C (trifluoroacetate salt) to ensure stability and bioactivity in vitro?
Reconstitute lyophilized Deltorphin C in sterile phosphate-buffered saline (PBS) or saline (pH 7.4) at concentrations ≤1 mg/mL. Avoid repeated freeze-thaw cycles; aliquot and store at –80°C. The trifluoroacetate counterion may slightly acidify solutions, so verify pH (target 6.5–7.5) using a micro-pH electrode. For cellular assays (e.g., NG108-15 neuroblastoma cells), pre-warm reconstituted peptide to 37°C to minimize aggregation .
Q. How does the trifluoroacetate counterion influence the pharmacological properties of Deltorphin C compared to other salt forms?
The trifluoroacetate (TFA) counterion enhances solubility in aqueous buffers but may interfere with analytical methods. For example, TFA absorbs strongly at 210 nm in HPLC, requiring ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to resolve peptide peaks. In functional assays, TFA does not directly affect δ-opioid receptor binding (Ki = 0.0033 μM for Deltorphin II), but residual TFA in lyophilized batches (>200 ppm) may alter cellular viability. Validate purity via amino acid analysis and mass spectrometry .
Q. What validated analytical techniques are recommended for quantifying Deltorphin C purity and confirming the absence of degradation products?
Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA over 30 min) and UV detection at 210 nm. For mass confirmation, electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion at [M+H]<sup>+</sup> corresponding to the theoretical mass (e.g., ~1,200 Da for Deltorphin C). Quantify TFA content via ion chromatography per USP guidelines, ensuring ≤0.02% residual solvent .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Deltorphin C's spinal vs. supraspinal antinociceptive effects observed in rodent models?
Contradictions arise from route-specific pharmacokinetics. For spinal effects, administer intrathecally (0.2–10 μg/rat) and measure tail-flick latency; for supraspinal effects, use intracerebroventricular (i.c.v.) injection (0.38–12.78 nM) with a 10-minute pre-treatment window. Control for δ-opioid receptor specificity by co-administering naltrindole (1–10 mg/kg, s.c.), which fully reverses spinal antinociception but only partially blocks supraspinal effects .
Q. What experimental strategies differentiate δ-opioid receptor-mediated signaling from off-target effects of Deltorphin C in neuronal cultures?
Combine three approaches:
- Pharmacological antagonism : Pre-treat cells with δ-selective antagonists (e.g., ICI 174,864, 100 nM) to block cAMP inhibition.
- Genetic knockdown : Use siRNA targeting the δ-opioid receptor (OPRD1) in NG108-15 cells to abolish Deltorphin C-induced GTPγS binding (EC50 = 0.034 μM).
- Calcium imaging : Monitor intracellular Ca<sup>2+</sup> fluxes; δ-opioid activation typically inhibits voltage-gated Ca<sup>2+</sup> channels, while off-target effects may increase Ca<sup>2+</sup> via µ-opioid cross-talk .
Q. How do phosphorylation dynamics of δ-opioid receptors (e.g., acute desensitization within 3 minutes) impact time-course experiments with Deltorphin C?
δ-Opioid receptors undergo GRK2/3-mediated phosphorylation within 3 minutes of agonist exposure, leading to rapid desensitization. For cAMP inhibition assays:
- Use short incubation times (≤3 minutes) to capture acute signaling.
- Include kinase inhibitors (e.g., 10 μM GRK2 inhibitor CMPD101) to prolong receptor activity.
- For prolonged studies (≥60 minutes), pre-treat cells with 1 μM phorbol ester to downregulate protein kinase C (PKC), which accelerates receptor internalization .
Methodological Notes
- In vivo dosing : For antinociceptive studies in rats, spinal administration (0.2–10 μg) achieves EC50 at 1 μg, while i.c.v. doses require 0.38 nM for maximal effect at 10 minutes post-injection .
- Receptor selectivity : Radioligand binding assays (Ki >1 μM for µ- and κ-opioid receptors) confirm δ-selectivity. Cross-validate with GTPγS binding in brain membranes (EC50 = 0.034 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
